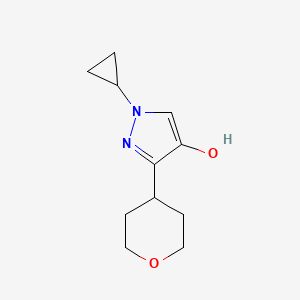![molecular formula C13H10ClNO3 B13923490 3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid CAS No. 170621-91-7](/img/structure/B13923490.png)
3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It features a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-chlorophenylmethoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and 4-chlorobenzyl alcohol.
Formation of 3-(4-Chlorophenylmethoxy)pyridine: The 2-chloropyridine undergoes a nucleophilic substitution reaction with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form 3-(4-chlorophenylmethoxy)pyridine.
Carboxylation: The resulting 3-(4-chlorophenylmethoxy)pyridine is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group at the 2-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with amine or thiol groups.
科学的研究の応用
3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: A quinoline derivative with potential anticancer and antimicrobial activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: An indole derivative with anti-HIV activity.
Uniqueness
3-[(4-Chlorophenyl)methoxy]-2-pyridinecarboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyridine ring with a 4-chlorophenylmethoxy group and a carboxylic acid group makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
170621-91-7 |
|---|---|
分子式 |
C13H10ClNO3 |
分子量 |
263.67 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methoxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-18-11-2-1-7-15-12(11)13(16)17/h1-7H,8H2,(H,16,17) |
InChIキー |
WEIVJVLJVHIOSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(=O)O)OCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


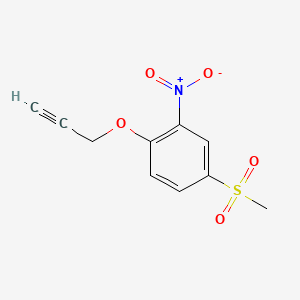
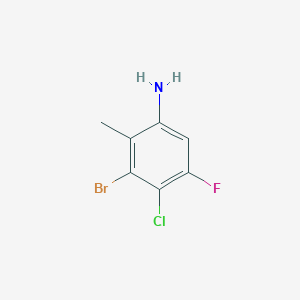
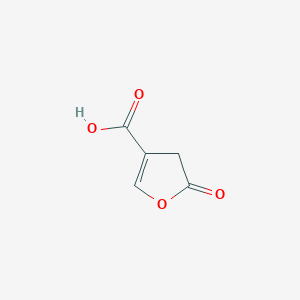
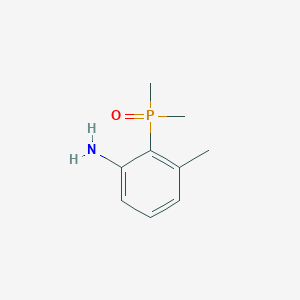


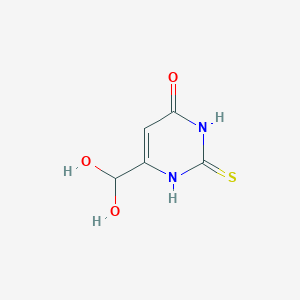
![n-[2-(2-Methylphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13923464.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923480.png)
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(furan-2-yl)acetic acid](/img/structure/B13923482.png)


